2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-mesitylacetamide
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Overview
Description
The compound appears to contain several functional groups, including a ureido group, a thiadiazol group, a thio group, and a mesitylacetamide group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the thiadiazol group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely depend on its molecular structure and the nature of its functional groups .Scientific Research Applications
- Suzuki–Miyaura (SM) Coupling : This compound can serve as an organoboron reagent in SM cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and its success lies in mild reaction conditions and functional group tolerance. The compound’s stability and environmentally benign nature make it an excellent choice for this purpose .
- N-Heterocycle Synthesis : tert-Butanesulfinamide has been widely used in asymmetric synthesis. It acts as a chiral auxiliary, enabling the construction of enantiopure N-heterocycles via sulfinimines. Researchers have explored its applications in various enantioselective transformations .
- The compound’s structure, which includes a sterically hindered pyrocatechol moiety linked to secondary amines, offers potential for designing biologically active molecules. These derivatives could be explored for pharmacological applications .
Transition Metal-Catalyzed Cross-Coupling Reactions
Asymmetric Synthesis via tert-Butanesulfinamide
Biologically Active Derivatives
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S2/c1-10-7-11(2)14(12(3)8-10)19-13(24)9-26-17-23-22-16(27-17)20-15(25)21-18(4,5)6/h7-8H,9H2,1-6H3,(H,19,24)(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPFKVWVOJBZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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